REACTION_SMILES
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[C:13](=[O:14])([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[N:20]1[CH2:21][CH2:22][CH:23]([OH:26])[CH2:24][CH2:25]1.[CH2:58]1[O:59][CH2:60][CH2:61][CH2:62]1.[O:1]=[C:2]([O:3][CH2:4][CH3:5])[N:6]=[N:7][C:8]([O:9][CH2:10][CH3:11])=[O:12].[OH:27][N:28]1[C:29](=[O:38])[c:30]2[c:31]([cH:34][cH:35][cH:36][cH:37]2)[C:32]1=[O:33].[c:39]1([P:40]([c:41]2[cH:42][cH:43][cH:44][cH:45][cH:46]2)[c:47]2[cH:48][cH:49][cH:50][cH:51][cH:52]2)[cH:53][cH:54][cH:55][cH:56][cH:57]1>>[C:13](=[O:14])([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[N:20]1[CH2:21][CH2:22][CH:23]([O:26][N:28]2[C:29](=[O:38])[c:30]3[c:31]([cH:34][cH:35][cH:36][cH:37]3)[C:32]2=[O:33])[CH2:24][CH2:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(ON2C(=O)c3ccccc3C2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |